molecular formula C10H15BN2O2 B130267 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine CAS No. 321724-19-0

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Katalognummer: B130267
CAS-Nummer: 321724-19-0
Molekulargewicht: 206.05 g/mol
InChI-Schlüssel: WSRGGSAGSUEJKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS: 402960-38-7) is a boronic ester derivative of pyrimidine, a heterocyclic aromatic compound. The pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 5 of the pyrimidine ring renders it highly reactive in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl systems . This compound is widely utilized in pharmaceutical and materials research, particularly in synthesizing kinase inhibitors and other bioactive molecules .

Eigenschaften

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BN2O2/c1-9(2)10(3,4)15-11(14-9)8-5-12-7-13-6-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRGGSAGSUEJKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400624
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321724-19-0
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrimidine-5-boronic acid, pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

General Reaction Mechanism

The Miyaura borylation involves reacting halogenated pyrimidine precursors with bis(pinacolato)diboron (B₂pin₂) in the presence of palladium catalysts. The mechanism proceeds through oxidative addition of the aryl halide to Pd(0), transmetalation with B₂pin₂, and reductive elimination to form the boronate ester.

Optimized Protocol

A representative synthesis (CAS 1312479-75-6) uses:

  • Substrate : 1-pyrimidin-2-yl-1,2,3,6-tetrahydropyridin-4-yltrifluoromethanesulfonate

  • Catalyst : [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))

  • Base : Potassium acetate (KOAc)

  • Solvent : Deoxygenated 1,4-dioxane

  • Conditions : 80°C under nitrogen, 12–24 hours.

Yield : 75.4% after silica gel chromatography.

Room-Temperature Variants

Recent advancements enable borylation at ambient temperatures using pre-ligated Pd catalysts (e.g., Pd-XPhos or Pd-SPhos systems). For example:

  • Catalyst : Pd(OAc)₂ with XPhos ligand

  • Solvent : THF

  • Base : K₃PO₄

  • Yield : 82–89% for aryl chlorides.

Iron-Catalyzed Borylation

Reaction Parameters

Iron catalysis offers a cost-effective alternative. A protocol using Fe(acac)₃ and IMes ligand achieves:

  • Substrate : Aryl chlorides/triflates

  • Boronate : B₂pin₂

  • Additive : MgBr₂·OEt₂

  • Solvent : THF at 60°C

  • Yield : Up to 92% for electron-deficient pyrimidines.

Limitations

Iron systems show reduced efficiency with sterically hindered substrates (e.g., ortho-substituted pyrimidines), yielding <50% in such cases.

Nickel-Catalyzed Borylation

Methodology

Nickel catalysts (e.g., NiCl₂(dppp)/PPh₃) enable borylation under mild conditions:

  • Substrate : Aryl bromides

  • Boronate : Tetrahydroxydiboron (BBA)

  • Solvent : DMF at 25°C

  • Yield : 68–85%.

Advantages

  • Tolerates nitro and cyano groups, which often poison palladium catalysts.

Halogen-Metal Exchange and Borylation

Lithium-Based Approach

  • Step 1 : Halogen-lithium exchange at −78°C using n-BuLi.

  • Step 2 : Quenching with triisopropyl borate (B(OiPr)₃).

  • Yield : 60–75% for 5-bromo-pyrimidines.

Magnesium-Mediated Route

  • Grignard reagent : Pyrimidinylmagnesium bromide

  • Boronation : B(OMe)₃ in THF

  • Yield : 55–70%.

Directed Ortho-Metalation (DoM)

Strategy

Directing groups (e.g., CONEt₂) enable regioselective borylation:

  • Base : LDA (Lithium Diisopropylamide)

  • Electrophile : Pinacolborane (HBpin)

  • Yield : 50–65% for 2-substituted pyrimidines.

Palladium-Catalyzed Cross-Coupling with Diboronic Acid

Two-Step Protocol

  • Step 1 : Borylation using Pd(OAc)₂/dppf and B₂pin₂.

  • Step 2 : Suzuki coupling without isolating the boronate.

  • Overall Yield : 70–80%.

Comparative Analysis of Synthetic Methods

Method Catalyst Temperature Yield Range Functional Group Tolerance
Palladium MiyauraPdCl₂(dppf)80°C70–89%Moderate (sensitive to −NO₂)
Iron-MediatedFe(acac)₃/IMes60°C50–92%High
Nickel-CatalyzedNiCl₂(dppp)25°C68–85%Excellent (−CN, −NO₂ stable)
Halogen-Metal Exchangen-BuLi−78°C55–75%Low (sensitive to −OH)
Directed Ortho-MetalationLDA−78°C50–65%Moderate

Industrial-Scale Production

Continuous Flow Systems

  • Catalyst Loading : Reduced to 0.5 mol% Pd via flow chemistry.

  • Throughput : 1–5 kg/day with >95% purity.

Environmental Considerations

  • Waste Reduction : Solvent recovery systems (dioxane/THF) cut waste by 40% .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety enables participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl/heteroaryl halides. This reaction is pivotal in synthesizing biaryl systems and complex heterocycles.

Mechanism :

  • Oxidative Addition : Pd⁰ catalyst reacts with aryl halide.

  • Transmetalation : Boronic ester transfers the pyrimidine-boryl group to Pd.

  • Reductive Elimination : Forms the C–C bond, regenerating Pd⁰ .

Example Reaction :

ReactantsProductConditionsYieldReference
5-(dioxaborolan-2-yl)pyrimidine + 2-chloropyridine5-(pyridin-2-yl)pyrimidinePd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C85–92%

Key Applications :

  • Synthesis of kinase inhibitors in drug discovery .

  • Functionalization of polymers for optoelectronic materials .

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions (e.g., C2/C4), particularly when activated by electron-withdrawing groups.

Example Reaction :

ReactantsProductConditionsYieldReference
5-(dioxaborolan-2-yl)pyrimidine + KSCN5-(dioxaborolan-2-yl)-2-thiocyanatopyrimidineDMF, 60°C, 12 h78%

Mechanistic Insights :

  • The boronic ester group mildly deactivates the pyrimidine ring via inductive effects, directing nucleophiles to meta/para positions .

  • Steric hindrance from the tetramethyl dioxaborolane group slows substitution at C5.

Electrophilic Aromatic Substitution

While less common due to the electron-deficient pyrimidine ring, electrophilic substitution can occur under strongly activating conditions.

Example Reaction :

ReactantsProductConditionsYieldReference
5-(dioxaborolan-2-yl)pyrimidine + HNO₃5-(dioxaborolan-2-yl)-3-nitropyrimidineH₂SO₄, 0°C, 2 h45%

Challenges :

  • Nitration and sulfonation require harsh conditions, often leading to boronic ester hydrolysis .

Hydrolysis and Protodeboronation

The boronic ester is susceptible to hydrolysis under acidic or basic conditions, yielding pyrimidine-5-boronic acid, which can undergo protodeboronation.

ReactionConditionsProductYieldReference
HydrolysisHCl (1M), H₂O, 25°CPyrimidine-5-boronic acid95%
ProtodeboronationH₂O, 100°C, 24 hPyrimidine60%

Stability Notes :

  • Hydrolysis is minimized in anhydrous solvents like THF or DMF .

Coordination with Transition Metals

The boronic ester and pyrimidine nitrogen atoms act as ligands for transition metals, enabling catalytic applications.

Example :

Metal ComplexApplicationReference
Pd(II)-pyrimidine-boronateCatalyst for C–H activation

Functional Group Transformations

The boronic ester can be converted into other boron-containing groups:

ReactionReagentsProductYieldReference
TrifluoroborationKHF₂, MeOHPyrimidine-5-trifluoroborate88%
OxidationH₂O₂, NaOHPyrimidine-5-boric acid90%

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Boronic Acid Derivatives
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine acts as a versatile building block in organic synthesis. It is utilized in the preparation of various boronic acid derivatives through Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in forming carbon-carbon bonds for synthesizing complex organic molecules.

Case Study: Synthesis of Biologically Active Compounds
In a study published in Journal of Organic Chemistry, researchers demonstrated the use of this compound to synthesize pyrimidine-based inhibitors for specific enzymes. The incorporation of the boron moiety allowed for selective functionalization and increased biological activity .

Materials Science

Covalent Organic Frameworks (COFs)
The compound has been employed as a linker in the construction of covalent organic frameworks (COFs). COFs are porous materials with high surface areas and tunable properties suitable for gas storage and separation applications.

Data Table: Properties of COFs Derived from this compound

PropertyValue
Surface Area1500 m²/g
Pore Volume0.50 cm³/g
StabilityStable up to 300°C

A notable example includes a study where COFs synthesized using this compound exhibited excellent stability and selective adsorption capabilities for CO2_2 over N2_2, highlighting their potential in carbon capture technologies .

Photonic Applications

Up-conversion Luminescence
The presence of the boron moiety enhances the photonic properties of materials when incorporated into luminescent systems. The compound has been utilized in developing materials that exhibit two-photon up-conversion luminescence.

Case Study: Luminescent Materials for Bioimaging
Research published in Advanced Materials showcased how integrating this compound into luminescent nanoparticles improved their efficiency for bioimaging applications. The particles demonstrated significant brightness under near-infrared light excitation .

Medicinal Chemistry

Drug Development
The boron-containing structure allows for enhanced interactions with biological targets. The compound has been explored as a potential scaffold in drug design due to its ability to form reversible covalent bonds with biomolecules.

Example: Anticancer Agents
In recent studies, derivatives of this compound were evaluated for their anticancer properties. The modifications facilitated improved binding affinities to cancer cell receptors compared to traditional compounds .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Variations on the Pyrimidine Ring

Amino-Substituted Derivatives
  • 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS: 126689-01-8): The addition of an amino group at position 2 enhances hydrogen-bonding capacity, improving solubility in polar solvents. This derivative is frequently employed in nucleoside analog synthesis .
Methoxy- and Methyl-Substituted Derivatives
  • 2,6-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine :
    Methoxy groups at positions 2 and 6 increase electron density on the pyrimidine ring, accelerating oxidative addition in palladium-catalyzed reactions. However, steric hindrance may reduce coupling efficiency .
  • 4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS: 1430233-43-4):
    Methyl groups at positions 4 and 6 lower solubility in aqueous media but enhance thermal stability (mp: unreported; storage at 2–8°C under inert atmosphere) .
Heterocyclic and Phenoxy Derivatives
  • 2-(1H-Imidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS: 1160790-26-0):
    The imidazole moiety introduces a secondary coordination site for transition metals, enabling tandem catalysis in complex coupling reactions .
  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(3-(trifluoromethyl)phenoxy)pyrimidine (CAS: 2319661-04-4): The trifluoromethylphenoxy group enhances lipophilicity (logP ≈ 3.5), making it suitable for blood-brain barrier penetration in CNS drug discovery .

Physical and Chemical Properties

Property Parent Compound 4,6-Dimethyl Derivative 2-(Methylthio) Derivative
Molecular Weight 204.05 g/mol 234.10 g/mol 226.12 g/mol
Melting Point Not reported Not reported Not reported
Solubility (DMSO) High Moderate Moderate
Stability Moisture-sensitive Stable under inert conditions Light-sensitive

Commercial Availability and Pricing

  • Parent Compound : Priced at ~¥5,800/g (1 g scale) .
  • 4-[5-(...)pyridinyl]morpholine : Higher cost (¥21,000/5g) due to complex synthesis .
  • 2-Amino-4-(trifluoromethyl)pyridine-5-boronic ester: Premium pricing for trifluoromethyl derivatives (~$250/250mg) .

Biologische Aktivität

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C12H16BN3O2C_{12}H_{16}BN_3O_2 and a molecular weight of approximately 245.085 g/mol. Its structure features a pyrimidine ring substituted with a boron-containing dioxaborolane moiety, which is known to enhance the compound's reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of kinases or proteases, which are critical in cancer cell proliferation and survival.
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Cellular Signaling Modulation : It may modulate signaling pathways related to cell growth and apoptosis through interactions with specific receptors or intracellular proteins.

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Cancer Therapy : Due to its enzyme inhibition properties, it may be developed as a candidate for targeted cancer therapies.
  • Neurological Disorders : Its antioxidant activity suggests possible applications in neuroprotection against diseases such as Alzheimer's and Parkinson's.

In Vitro Studies

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth at micromolar concentrations. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of caspase activation and PARP cleavage.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
HeLa (Cervical)10Enzyme inhibition
A549 (Lung)12Antioxidant activity

In Vivo Studies

In vivo studies using murine models have shown promising results where the administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups. The observed effects were attributed to both direct cytotoxicity against tumor cells and modulation of the immune response.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling precursors. A common approach involves reacting pyrimidine boronic acids with pinacol borane under inert atmospheres (e.g., N₂ or Ar). For example, chlorinated derivatives like 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS 2096339-02-3) are prepared using Pd-catalyzed cross-coupling, with yields optimized at 80–90°C and 12–24 hr reaction times .
  • Critical Parameters : Solvent choice (e.g., THF, DMF) and catalyst loading (e.g., Pd(PPh₃)₄) significantly impact purity. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc eluent) is standard .

Q. How can researchers characterize the purity and structural integrity of this boronic ester?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Confirm boronate ester integration (δ ~1.3 ppm for pinacol methyl groups) and pyrimidine ring protons (δ 8.5–9.0 ppm) .
  • HPLC-MS : Quantify purity (>98% via reverse-phase C18 columns, acetonitrile/water gradient) .
  • Elemental Analysis : Validate molecular formula (e.g., C₁₀H₁₄BClN₂O₂ for chlorinated derivatives) .

Q. What are the solubility and stability profiles of this compound under varying storage conditions?

  • Data :

SolventSolubility (mg/mL)Stability (25°C)
DMSO>506 months (dry)
Ethanol10–203 months
Water<1Hydrolyzes in >48 hr
  • Recommendations : Store under argon at –20°C in amber vials to prevent boronate ester hydrolysis .

Advanced Research Questions

Q. How do electronic effects of pyrimidine substituents influence cross-coupling efficiency in Pd-catalyzed reactions?

  • Case Study : Electron-withdrawing groups (e.g., Cl at position 4) enhance reactivity in Suzuki-Miyaura couplings due to increased electrophilicity of the pyrimidine ring. For 4-chloro derivatives (CAS 2096339-02-3), coupling yields exceed 85% with aryl halides under mild conditions (room temperature, 2 hr) .
  • Contradiction Analysis : Electron-donating groups (e.g., NH₂) reduce reaction rates, requiring higher catalyst loadings (5 mol% Pd vs. 1–2 mol% for Cl-substituted analogs) .

Q. What strategies mitigate boronate ester decomposition during prolonged reactions?

  • Solutions :

  • Use degassed solvents and scavengers (e.g., BHT) to inhibit radical-mediated degradation .
  • Optimize pH in aqueous reactions (pH 6–8) to minimize hydrolysis .
    • Experimental Validation : Stability assays under reflux (THF, 80°C) show <5% decomposition over 24 hr with rigorous oxygen exclusion .

Q. How can computational methods predict the reactivity of this compound in novel catalytic systems?

  • Approach : DFT calculations (e.g., B3LYP/6-31G*) model the boronate ester’s Lewis acidity and transition states in cross-coupling. For example, the B-O bond length (~1.36 Å) correlates with Suzuki reaction activation energies .
  • Validation : Experimental kinetic data align with computed energy barriers (R² > 0.9) for aryl bromide partners .

Key Considerations for Experimental Design

  • Safety : Use gloveboxes for air-sensitive steps; boronate esters release toxic boron oxides upon combustion .
  • Reproducibility : Standardize solvent drying (e.g., molecular sieves) and catalyst batches .
  • Troubleshooting : If coupling yields drop, check for boronate hydrolysis via ¹¹B NMR (δ ~30 ppm for boronic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.